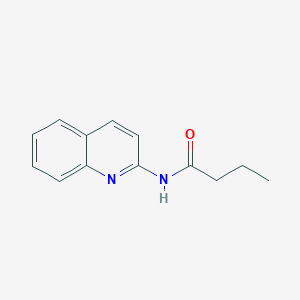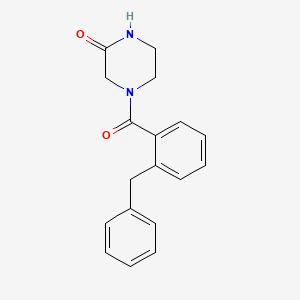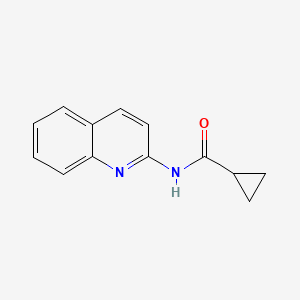
3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one, also known as CPP or CPP-115, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a GABA aminotransferase inhibitor, which means that it inhibits the breakdown of GABA in the brain, leading to an increase in GABA levels. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and is involved in various physiological and pathological processes.
Wirkmechanismus
3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytic and anticonvulsant drugs.
Biochemical and Physiological Effects:
The increase in GABA levels induced by 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 leads to an increase in inhibitory neurotransmission, which can have various biochemical and physiological effects. In animal models, 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 has been shown to reduce neuronal excitability, increase seizure threshold, and prevent relapse in drug addiction. Moreover, 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 has been shown to have anxiolytic and antidepressant effects, which may be due to its ability to increase GABA levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 has several advantages for lab experiments, including its high potency and selectivity for GABA aminotransferase inhibition. Moreover, 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 has been shown to be well-tolerated in animal models and is currently undergoing clinical trials in humans. However, the synthesis of 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 is a complex process that requires expertise in organic chemistry, which may limit its availability for lab experiments.
Zukünftige Richtungen
For research on 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 include the evaluation of its safety and efficacy in clinical trials, the development of new analogs with improved pharmacokinetic properties, and the investigation of its potential as a therapeutic agent for other disorders, such as Parkinson's disease and schizophrenia.
Conclusion:
3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The inhibition of GABA aminotransferase by 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 leads to an increase in GABA levels in the brain, which can have various biochemical and physiological effects. 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 has shown promising results in preclinical studies for its therapeutic potential in various neurological and psychiatric disorders, and clinical trials are currently underway to evaluate its safety and efficacy in humans. Future research on 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 includes the development of new analogs and the investigation of its potential as a therapeutic agent for other disorders.
Synthesemethoden
The synthesis of 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 involves the reaction of cyclopentanone with piperidine and hydroxylamine hydrochloride, followed by reduction with sodium borohydride. The final product is obtained through the reaction of the resulting alcohol with propanoyl chloride. The synthesis of 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 has shown promising results in reducing seizures and preventing relapse in drug addiction. Moreover, 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 has been shown to have anxiolytic and antidepressant effects in animal models. Clinical trials are currently underway to evaluate the safety and efficacy of 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 in humans.
Eigenschaften
IUPAC Name |
3-cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c15-12-7-9-14(10-8-12)13(16)6-5-11-3-1-2-4-11/h11-12,15H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVGHRYLNFOMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (E)-2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]-3-[4-(difluoromethoxy)phenyl]prop-2-enoate](/img/structure/B7501250.png)




![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B7501284.png)
![1-[4-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazin-1-yl]-4-thiophen-2-ylbutane-1,4-dione](/img/structure/B7501295.png)

![2-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7501317.png)


![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7501333.png)
![[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)
